
1,1-Bis(ethylsulfonyl)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(ethylsulfonyl)cyclopentane is an organic compound with the molecular formula C9H18O4S2. It is a cyclopentane derivative where two ethylsulfonyl groups are attached to the same carbon atom on the cyclopentane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(ethylsulfonyl)cyclopentane typically involves the reaction of cyclopentane with ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the cyclopentane to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(ethylsulfonyl)cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The ethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-Bis(ethylsulfonyl)cyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,1-Bis(ethylsulfonyl)cyclopentane involves its interaction with various molecular targets. The ethylsulfonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. These interactions can affect the compound’s behavior in biological systems and its efficacy in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Bis(methylsulfonyl)cyclopentane: Similar structure but with methylsulfonyl groups instead of ethylsulfonyl groups.
1,1-Bis(phenylsulfonyl)cyclopentane: Contains phenylsulfonyl groups, leading to different chemical properties.
Uniqueness
1,1-Bis(ethylsulfonyl)cyclopentane is unique due to the presence of ethylsulfonyl groups, which impart distinct chemical and physical properties compared to its analogs. These properties make it suitable for specific applications in synthesis and research .
Propiedades
Número CAS |
6331-13-1 |
|---|---|
Fórmula molecular |
C9H18O4S2 |
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
1,1-bis(ethylsulfonyl)cyclopentane |
InChI |
InChI=1S/C9H18O4S2/c1-3-14(10,11)9(7-5-6-8-9)15(12,13)4-2/h3-8H2,1-2H3 |
Clave InChI |
KAOVDLDUGLNQST-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1(CCCC1)S(=O)(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


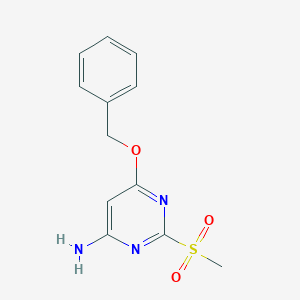
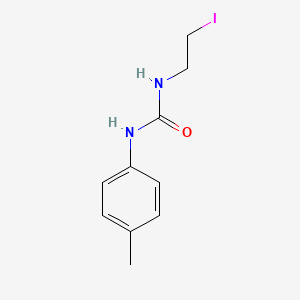
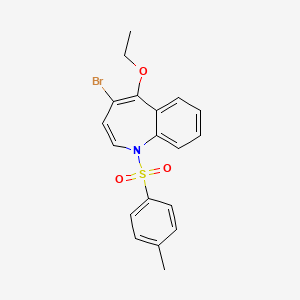
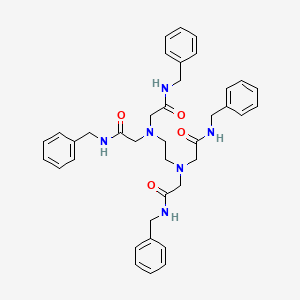
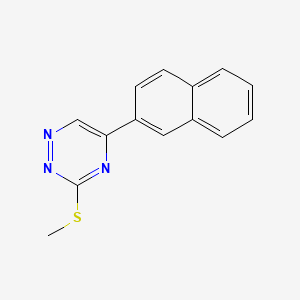
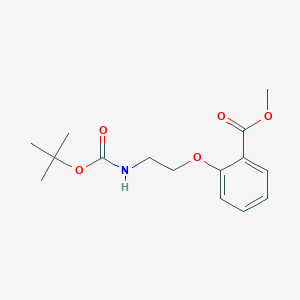
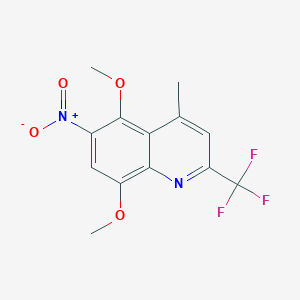
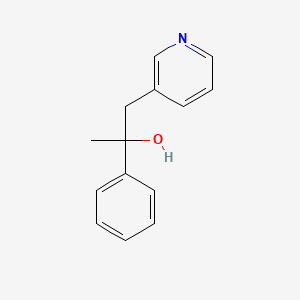
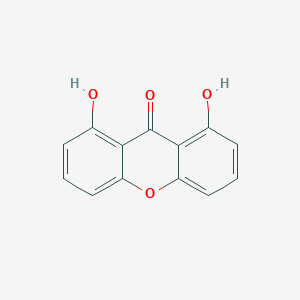


![1-Piperidinecarboxylic acid, 4-[4-[(2,6-dioxo-3-piperidinyl)amino]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14009132.png)
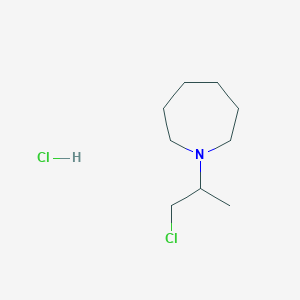
![Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14009137.png)
